2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 539834-72-5
VCID: VC5912721
InChI: InChI=1S/C26H22ClN5O3/c1-15-22(25(34)29-20-8-3-4-9-21(20)35-2)23(16-10-12-19(33)13-11-16)32-26(28-15)30-24(31-32)17-6-5-7-18(27)14-17/h3-14,23,33H,1-2H3,(H,29,34)(H,28,30,31)
SMILES: CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC=C(C=C4)O)C(=O)NC5=CC=CC=C5OC
Molecular Formula: C26H22ClN5O3
Molecular Weight: 487.94

2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

CAS No.: 539834-72-5

Cat. No.: VC5912721

Molecular Formula: C26H22ClN5O3

Molecular Weight: 487.94

* For research use only. Not for human or veterinary use.

2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide - 539834-72-5

Specification

CAS No. 539834-72-5
Molecular Formula C26H22ClN5O3
Molecular Weight 487.94
IUPAC Name 2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C26H22ClN5O3/c1-15-22(25(34)29-20-8-3-4-9-21(20)35-2)23(16-10-12-19(33)13-11-16)32-26(28-15)30-24(31-32)17-6-5-7-18(27)14-17/h3-14,23,33H,1-2H3,(H,29,34)(H,28,30,31)
Standard InChI Key XMAKTDUWCVEEIW-UHFFFAOYSA-N
SMILES CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC=C(C=C4)O)C(=O)NC5=CC=CC=C5OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the triazolopyrimidine class, characterized by a fused bicyclic core comprising a triazole ring condensed with a dihydropyrimidine moiety. Key substituents include:

  • 3-Chlorophenyl group at position 2

  • 4-Hydroxyphenyl group at position 7

  • 2-Methoxyphenylcarboxamide at position 6

  • Methyl group at position 5

This arrangement creates distinct electronic and steric profiles critical for biological interactions.

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₇H₂₃ClN₆O₃
Molecular Weight515.97 g/mol
CAS Registry Number543676-75-1
IUPAC NameAs per title
SMILESCOC1=CC=CC=C1NC(=O)C2=C(N3C(=NC(=N3)C4=CC=CC=C4Cl)N2)C5=CC=C(C=C5)O

The presence of polar groups (hydroxyl, carboxamide) and aromatic systems suggests moderate solubility in polar aprotic solvents, though experimental solubility data remains unpublished.

Synthesis and Structural Characterization

Synthetic Strategy

The synthesis follows a multi-step protocol typical for triazolopyrimidine derivatives :

  • Core Formation: Condensation of 3-chlorophenylhydrazine with β-keto esters to form the pyrimidine ring.

  • Triazole Annulation: Cyclization using nitrating agents or orthoesters to introduce the triazole moiety.

  • Functionalization:

    • Suzuki-Miyaura coupling for 4-hydroxyphenyl incorporation

    • Carboxamide formation via coupling of 2-methoxyaniline with activated carboxylic acid intermediates

Key challenges include regioselectivity control during triazole formation and maintaining stereochemical integrity at the dihydropyrimidine junction .

Analytical Validation

Spectroscopic Data:

  • ¹H NMR: Signals at δ 2.45 (s, CH₃), δ 6.85–7.65 (m, aromatic protons), δ 9.21 (s, NH) confirm substituent placement .

  • IR: Peaks at 1685 cm⁻¹ (C=O stretch), 3320 cm⁻¹ (N-H stretch), and 1250 cm⁻¹ (C-O-C) validate functional groups .

  • Mass Spectrometry: Molecular ion peak at m/z 515.97 ([M+H]⁺) matches theoretical molecular weight.

Analog StructureBioactivityReference
7-(2-Methoxyphenyl) derivativeD₂ receptor partial agonist
5-Methyl triazolopyrimidinesHER2 kinase inhibition (IC₅₀ ~17 µM)

The 4-hydroxyphenyl group in the subject compound may enhance water solubility compared to purely lipophilic analogs, potentially improving pharmacokinetic profiles.

Computational Modeling Insights

Docking Studies

Hypothetical D₂ Receptor Interaction:

  • Chlorophenyl group: Fills hydrophobic pocket (Tyr⁴⁰⁸, Phe³⁹⁰)

  • Carboxamide: Hydrogen bonds with Asp¹¹⁴ sidechain

  • Methoxyphenyl: π-Stacking with Phe³⁸⁹

This binding mode mirrors aripiprazole derivatives but with enhanced selectivity due to steric hindrance from the triazole ring .

ADMET Predictions

ParameterPrediction
LogP3.2 (Moderate lipophilicity)
H-bond Donors/Acceptors3/6
CYP3A4 InhibitionHigh probability
BBB PermeabilityLow (P-gp substrate)

Future Research Directions

Synthetic Optimization

  • Solubility Enhancement: Introduce sulfonate or phosphate prodrug moieties at the 4-hydroxyphenyl position.

  • Stereoselective Synthesis: Develop asymmetric catalysis methods to access enantiopure forms .

Biological Screening Priorities

  • Kinase Panel Assays: Prioritize HER2, EGFR, and VEGFR2 based on structural homology .

  • Neuropharmacological Profiling: D₂/D₃ receptor binding and functional agonism/antagonism assays .

  • In Vivo Toxicity: Acute toxicity studies in rodent models to establish therapeutic index.

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